molecular formula C11H13N3 B1428977 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1340579-27-2

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Cat. No. B1428977
M. Wt: 187.24 g/mol
InChI Key: WPUGXXHHVSEYCQ-UHFFFAOYSA-N
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Description

“2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the CAS Number: 1340579-27-2. It has a molecular weight of 187.24 . The IUPAC name for this compound is 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline .


Molecular Structure Analysis

The InChI code for “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” is 1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” are not detailed in the retrieved data, pyrazole derivatives have been studied for their diverse chemical reactions .


Physical And Chemical Properties Analysis

This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its physical form is not specified in the retrieved data .

Scientific Research Applications

Domino Reactions and Synthetic Chemistry

A study highlighted a domino reaction involving pyrazol derivatives, which led to the formation of substituted pyrazoles and anilines. This reaction showcases the compound's role in synthetic chemistry, where it participates in transformations that yield various heterocyclic compounds, essential for pharmaceuticals and materials science (Erkin & Ramsh, 2014).

Corrosion Inhibition

Research on pyrazole derivatives, including compounds similar to 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These studies are crucial for industrial applications, especially in enhancing the durability and lifespan of metal structures and components (Chadli et al., 2020).

Photophysics and Electroluminescence

In the realm of materials science, a study focused on the photophysical properties of platinum complexes with pyrazole-based ligands, revealing their potential in electroluminescent applications. This research opens pathways for developing new organic light-emitting diode (OLED) materials, which are pivotal for advanced display and lighting technologies (Vezzu et al., 2010).

Ligand Chemistry and Metal Coordination

Another study delved into the synthesis and structural analysis of compounds featuring pyrazole motifs, highlighting their flexibility and potential to act as ligands for metal coordination. Such research contributes to the field of coordination chemistry, essential for catalysis, environmental remediation, and the synthesis of complex materials (Daoudi et al., 2002).

Antimicrobial and Antifungal Activity

Compounds with pyrazole cores have also been explored for their antimicrobial and antifungal properties. This is significant for developing new therapeutic agents and understanding the structure-activity relationship in medicinal chemistry, paving the way for novel treatments against infectious diseases (Banoji et al., 2022).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-methyl-5-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGXXHHVSEYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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